
2,4-Bis(4-bromophenyl)-6-(4-methoxyphenyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(4-bromophenyl)-6-(4-methoxyphenyl)-1,3,5-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two 4-bromophenyl groups and one 4-methoxyphenyl group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(4-bromophenyl)-6-(4-methoxyphenyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline and 4-methoxyaniline with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The bromine atoms in the 4-bromophenyl groups can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The triazine ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products:
Substitution: Formation of 2,4-Bis(4-methoxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine.
Oxidation: Formation of 2,4-Bis(4-bromophenyl)-6-(4-formylphenyl)-1,3,5-triazine.
Reduction: Formation of partially or fully reduced triazine derivatives.
Scientific Research Applications
2,4-Bis(4-bromophenyl)-6-(4-methoxyphenyl)-1,3,5-triazine is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2,4-Bis(4-bromophenyl)-6-(4-methoxyphenyl)-1,3,5-triazine exerts its effects involves its interaction with specific molecular targets. The bromine atoms and methoxy group can participate in various chemical interactions, including hydrogen bonding and van der Waals forces. These interactions can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
- 2,4-Bis(4-chlorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazine
- 2,4-Bis(4-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazine
- 2,4-Bis(4-iodophenyl)-6-(4-methoxyphenyl)-1,3,5-triazine
Uniqueness: The presence of bromine atoms in 2,4-Bis(4-bromophenyl)-6-(4-methoxyphenyl)-1,3,5-triazine imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s chemical behavior and interactions with other molecules.
Properties
CAS No. |
863111-67-5 |
|---|---|
Molecular Formula |
C22H15Br2N3O |
Molecular Weight |
497.2 g/mol |
IUPAC Name |
2,4-bis(4-bromophenyl)-6-(4-methoxyphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C22H15Br2N3O/c1-28-19-12-6-16(7-13-19)22-26-20(14-2-8-17(23)9-3-14)25-21(27-22)15-4-10-18(24)11-5-15/h2-13H,1H3 |
InChI Key |
RNYNIXOXURSYNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12536163.png)

![3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12536173.png)
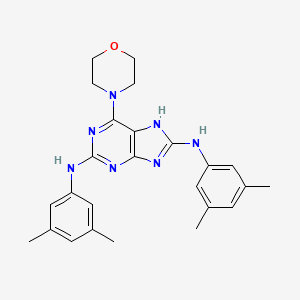
![Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide](/img/structure/B12536191.png)
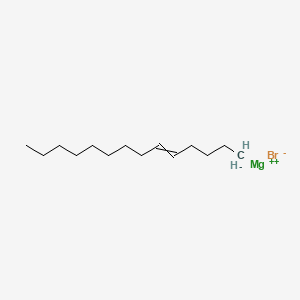
![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)
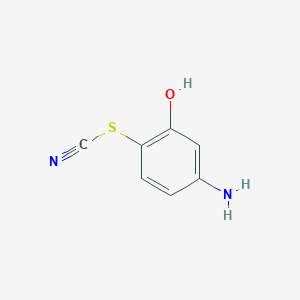
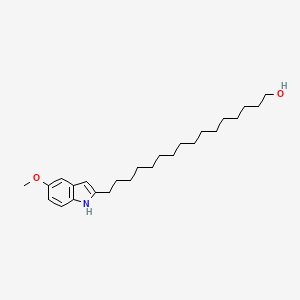
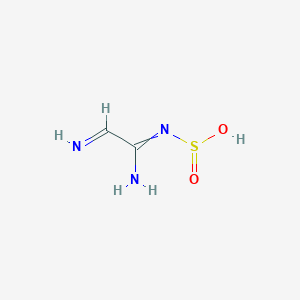

![3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid](/img/structure/B12536233.png)
![1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12536234.png)

